molecular formula C20H22N2O2 B2577388 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 941905-23-3

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No. B2577388
CAS RN: 941905-23-3
M. Wt: 322.408
InChI Key: LQYMHLCXMZGNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide, also known as MPPTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPTB is a quinoline derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Modification

One foundational aspect of research involving 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is its role in chemical synthesis and modification processes. For instance, the study on the reaction of anthranilamides with levulinic acids for the synthesis of tetrahydropyrroloquinazoline diones demonstrates the compound's utility in generating novel chemical structures with potential pharmacological activities (Yamato & Takeuchi, 1982). Similarly, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlight the compound's application in improving drug properties like solubility and cytotoxicity (Bavetsias et al., 2002).

Biological Activity and Potential

Beyond synthesis, the compound and its derivatives have been investigated for their biological activities, offering insights into potential therapeutic applications. The synthesis and in vitro antibacterial activities of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, for example, showcase efforts to discover new antimicrobial agents (Murthy et al., 2011). Additionally, the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors indicate the compound's relevance in diagnostic imaging and neuroscience research (Matarrese et al., 2001).

Advanced Materials and Chemical Properties

The compound's utility extends into the domain of advanced materials and the study of chemical properties. For example, the synthesis of polyamides containing the quinoxaline moiety, starting from derivatives like this compound, contributes to the development of new polymers with enhanced thermal stability and solubility (Patil et al., 2011). This research is pivotal for applications in material science and engineering.

properties

IUPAC Name

4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-12-22-18-10-9-17(13-16(18)8-11-19(22)23)21-20(24)15-6-4-14(2)5-7-15/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMHLCXMZGNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.